molecular formula C13H17NOS B5861394 N-cyclopentyl-2-(methylsulfanyl)benzamide

N-cyclopentyl-2-(methylsulfanyl)benzamide

Cat. No.: B5861394
M. Wt: 235.35 g/mol
InChI Key: SXQQPUKOGOHJBG-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(methylsulfanyl)benzamide is an organic compound with the molecular formula C13H17NOS It is characterized by a benzamide core structure with a cyclopentyl group attached to the nitrogen atom and a methylsulfanyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(methylsulfanyl)benzamide typically involves the reaction of 2-(methylsulfanyl)benzoic acid with cyclopentylamine. The reaction is carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Cyclopentyl-2-(methylsulfanyl)benzylamine

    Substitution: Nitro or halogenated derivatives of the benzene ring

Scientific Research Applications

N-cyclopentyl-2-(methylsulfanyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions due to its amide functionality.

    Industry: It may be used in the development of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(methylsulfanyl)benzamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The amide group can form hydrogen bonds with target proteins, while the cyclopentyl and methylsulfanyl groups may contribute to hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-2-methoxy-4-(methylsulfanyl)benzamide
  • N-cyclopentyl-2,6-difluoro-3-(methylsulfonyl)benzamide

Uniqueness

N-cyclopentyl-2-(methylsulfanyl)benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of both cyclopentyl and methylsulfanyl groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various research applications.

Properties

IUPAC Name

N-cyclopentyl-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NOS/c1-16-12-9-5-4-8-11(12)13(15)14-10-6-2-3-7-10/h4-5,8-10H,2-3,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQQPUKOGOHJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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